molecular formula C17H18N4OS B7664173 N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine

N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B7664173
M. Wt: 326.4 g/mol
InChI Key: JYBOHUIAXXLOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine, also known as BMT-046071, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound may inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect may be mediated by the inhibition of topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to exhibit antibacterial activity by disrupting bacterial cell membranes. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit interesting biological activities, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for research on N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine. One potential direction is to further investigate its mechanism of action. This could involve studying its effects on specific enzymes or signaling pathways, as well as its interactions with other compounds. Another potential direction is to study its effects in vivo, in animal models of cancer, bacterial infections, or inflammatory diseases. Finally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-bromopyridine with benzyl 2-bromoacetate in the presence of potassium carbonate and dimethyl sulfoxide. The resulting intermediate is then reacted with 2-methoxyethylamine and thiourea to yield the final product. The purity and yield of the product can be improved by recrystallization from acetonitrile.

Scientific Research Applications

N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine has been studied for its potential applications in scientific research. It has been found to exhibit interesting biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-benzyl-N-(2-methoxyethyl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-22-12-11-21(13-14-7-3-2-4-8-14)17-20-19-16(23-17)15-9-5-6-10-18-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBOHUIAXXLOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)C2=NN=C(S2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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